molecular formula C14H21N3O3 B6803446 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-hydroxy-N-methylcyclohexane-1-carboxamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-hydroxy-N-methylcyclohexane-1-carboxamide

Cat. No.: B6803446
M. Wt: 279.33 g/mol
InChI Key: VMQKBTKPWVLNNX-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-hydroxy-N-methylcyclohexane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a cyclohexane carboxamide moiety

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-hydroxy-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17(13(18)14(19)7-3-2-4-8-14)9-11-15-12(20-16-11)10-5-6-10/h10,19H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQKBTKPWVLNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC(=N1)C2CC2)C(=O)C3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-hydroxy-N-methylcyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine hydrochloride under acidic conditions to form an amidoxime intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the oxadiazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-hydroxy-N-methylcyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Investigated for its use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-hydroxy-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation pathways.

Comparison with Similar Compounds

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-hydroxy-N-methylcyclohexane-1-carboxamide can be compared with other compounds that contain similar functional groups:

    Similar Compounds:

Uniqueness:

  • The presence of the cyclohexane carboxamide moiety and the hydroxyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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